1H,1H-Perfluoro-n-decyl acrylate molecular weight
1H,1H-Perfluoro-n-decyl acrylate molecular weight
An In-Depth Technical Guide to 1H,1H-Perfluoro-n-decyl acrylate
Authored by: A Senior Application Scientist
Introduction
1H,1H-Perfluoro-n-decyl acrylate is a fluorinated acrylic monomer of significant interest in materials science and chemical engineering. Its structure, characterized by a long perfluorinated tail and a reactive acrylate head, imparts unique properties to the polymers derived from it. These polymers are known for their exceptionally low surface energy, leading to applications in creating superhydrophobic and oleophobic surfaces, advanced coatings, and specialized biomedical devices. This guide provides a comprehensive overview of 1H,1H-Perfluoro-n-decyl acrylate, from its fundamental physicochemical properties to its synthesis, polymerization, and applications, with a focus on the underlying scientific principles for researchers, scientists, and drug development professionals.
Physicochemical Properties
The distinct properties of 1H,1H-Perfluoro-n-decyl acrylate stem from its unique molecular structure. The highly electronegative fluorine atoms create a nonpolar, low-energy perfluorinated chain, while the acrylate group provides a site for polymerization.
Molecular Structure
Caption: Chemical structure of 1H,1H-Perfluoro-n-decyl acrylate.
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 554.15 g/mol | [1][2] |
| Molecular Formula | C13H5F19O2 | [1] |
| CAS Number | 335-83-1 | |
| Density | 1.689 g/mL at 20 °C | |
| Boiling Point | 220 °C at 740 Torr | |
| Refractive Index | 1.3266 | |
| Appearance | Clear liquid | |
| Solubility | Insoluble in water |
Synthesis of 1H,1H-Perfluoro-n-decyl acrylate
The synthesis of 1H,1H-Perfluoro-n-decyl acrylate is typically achieved through the esterification of 1H,1H-perfluoro-n-decanol with acryloyl chloride. This reaction is a standard method for producing acrylate monomers and is chosen for its high yield and relatively straightforward procedure. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Synthetic Workflow
Caption: General workflow for the synthesis of 1H,1H-Perfluoro-n-decyl acrylate.
Detailed Experimental Protocol
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Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H-perfluoro-n-decanol and an anhydrous aprotic solvent (e.g., tetrahydrofuran). The flask is cooled to 0 °C in an ice bath.
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Addition of Base : Triethylamine is added to the flask.
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Addition of Acryloyl Chloride : Acryloyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The reaction mixture is maintained at 0 °C during the addition.
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Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
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Workup : The reaction is quenched by the addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 1H,1H-Perfluoro-n-decyl acrylate.
Polymerization and Applications
1H,1H-Perfluoro-n-decyl acrylate can be polymerized through various methods, most commonly free-radical polymerization, to produce poly(1H,1H-perfluoro-n-decyl acrylate). This polymer is a key component in the formulation of advanced materials due to its unique surface properties.
Applications
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Hydrophobic and Oleophobic Coatings : The low surface energy of the polymer creates surfaces that are highly repellent to both water and oils.[3] These coatings are used on textiles, electronics, and architectural surfaces to provide self-cleaning and anti-fouling properties.[4]
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Biomedical Devices : The biocompatibility and anti-fouling nature of these fluorinated polymers make them suitable for coating medical devices to reduce biofouling and improve performance.[5]
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Lubricants : The low coefficient of friction of perfluorinated surfaces makes these polymers useful as lubricants, particularly in demanding environments where resistance to oil and water is required.[6]
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Drug Delivery : Nanoparticles formulated from this monomer can be used as drug carriers.[5]
Polymerization Workflow
Caption: Workflow for the free-radical polymerization of 1H,1H-Perfluoro-n-decyl acrylate.
Characterization Techniques
A suite of analytical techniques is employed to confirm the identity and purity of the monomer and to characterize the resulting polymer.
Monomer Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) : To confirm the molecular structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups (e.g., C=O, C=C).
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Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.
Polymer Characterization
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Gel Permeation Chromatography (GPC) : To determine the molecular weight and polydispersity of the polymer.
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Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : To analyze the thermal properties of the polymer.
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Contact Angle Goniometry : To measure the hydrophobicity and oleophobicity of polymer films.
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X-ray Photoelectron Spectroscopy (XPS) : To determine the surface elemental composition.
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Atomic Force Microscopy (AFM) : To visualize the surface morphology of polymer coatings.
Safety and Handling
1H,1H-Perfluoro-n-decyl acrylate is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
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Skin Irritation (Category 2) : Causes skin irritation.[1]
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Eye Irritation (Category 2) : Causes serious eye irritation.[1]
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
Safe Handling Procedures
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[7]
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Ventilation : Use only outdoors or in a well-ventilated area.[7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
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Storage : Keep the container tightly closed in a dry and well-ventilated place.[7] It is recommended to store refrigerated.
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First Aid : In case of contact with skin, wash with plenty of soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air.[9]
Conclusion
1H,1H-Perfluoro-n-decyl acrylate is a valuable monomer for the development of advanced fluoropolymers. Its synthesis, while requiring careful handling of reagents, is based on well-established chemical principles. The resulting polymers exhibit exceptional properties, including high hydrophobicity, oleophobicity, and thermal stability, making them suitable for a wide range of applications in coatings, biomedical devices, and specialty materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.
References
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PubChem. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 1H,1H-Perfluoro-n-decyl acrylate - Chemical Details. Retrieved from [Link]
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IDEPA. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate, 97%. Retrieved from [Link]
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Misra, N., et al. (2025, December 2). Plasma copolymerized oxazoline and fluoro monomer based amphiphilic coatings for antibacterial and antifouling applications. Scientific Reports. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]
Sources
- 1. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma copolymerized oxazoline and fluoro monomer based amphiphilic coatings for antibacterial and antifouling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H,1H,2H,2H-Perfluorodecyl acrylate tert-butylcatechol 100ppm inhibitor, 97 27905-45-9 [sigmaaldrich.com]
- 6. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
